Rac-2-phenyl-2-thiomorpholinoacetic acid

Description

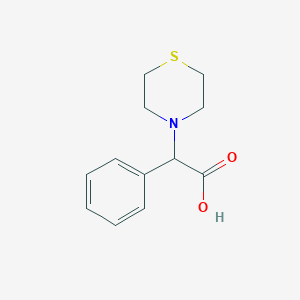

Rac-2-phenyl-2-thiomorpholinoacetic acid is a racemic mixture of a chiral acetic acid derivative featuring a phenyl group and a thiomorpholino (tetrahydrothiopyran-4-yl) substituent at the α-carbon . The compound’s structure (Figure 1) includes:

- A phenyl group imparting aromaticity and steric bulk.

- A carboxylic acid moiety enabling salt formation (e.g., hydrochloride, as in CAS 1214028-77-9) and reactivity in esterification or amidation .

This compound is primarily used in medicinal chemistry as a building block for designing enzyme inhibitors or receptor ligands due to its dual functional groups.

Properties

Molecular Formula |

C12H15NO2S |

|---|---|

Molecular Weight |

237.32 g/mol |

IUPAC Name |

2-phenyl-2-thiomorpholin-4-ylacetic acid |

InChI |

InChI=1S/C12H15NO2S/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-16-9-7-13/h1-5,11H,6-9H2,(H,14,15) |

InChI Key |

WGXRXRGHKXSFNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCN1C(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-thiomorpholinoacetic acid typically involves the reaction of thiomorpholine with phenylacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The process may also involve the use of solvents like ethanol or methanol to dissolve the reactants and control the reaction environment.

Industrial Production Methods: In an industrial setting, the production of 2-Phenyl-2-thiomorpholinoacetic acid may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-2-thiomorpholinoacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating certain diseases.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-thiomorpholinoacetic acid involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to certain targets, while the acetic acid moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Rac-2-phenyl-2-thiomorpholinoacetic acid with key analogs:

| Compound Name | CAS Number | Molecular Formula | Substituents on α-Carbon | Key Functional Groups |

|---|---|---|---|---|

| This compound (HCl salt) | 1214028-77-9 | C₁₂H₁₅NO₂S·HCl | Phenyl, thiomorpholino | Carboxylic acid, tertiary amine (S-containing) |

| Benzilic acid (2,2-diphenyl-2-hydroxyacetic acid) | 76-93-7 | C₁₄H₁₂O₃ | Two phenyl, hydroxyl | Carboxylic acid, hydroxyl |

| (R)-2-Amino-2-phenylacetic acid | Not provided | C₈H₉NO₂ | Phenyl, amino | Carboxylic acid, primary amine |

| 2-Fluorophenylacetic acid | 451-82-1 | C₈H₇FO₂ | 2-Fluorophenyl | Carboxylic acid, fluorine substituent |

Key Differences and Implications

This compound vs. Benzilic acid: Substituent Effects: Benzilic acid’s two phenyl groups and hydroxyl substituent enhance steric hindrance and hydrogen-bonding capacity compared to the thiomorpholino group, which introduces sulfur-based polarity and a flexible heterocycle . Reactivity: The hydroxyl group in benzilic acid facilitates esterification, while the thiomorpholino group may act as a weak base or participate in coordination chemistry .

This compound vs. (R)-2-Amino-2-phenylacetic acid: Basicity: The primary amine in the latter (pKa ~9–10) is more basic than the tertiary amine in thiomorpholine (pKa ~7–8), affecting solubility and ionic interactions in physiological environments . Stereochemistry: The (R)-enantiomer of 2-amino-2-phenylacetic acid is a precursor to β-lactam antibiotics, whereas the racemic thiomorpholino analog may exhibit distinct biological targeting .

This compound vs. 2-Fluorophenylacetic acid: Electronic Effects: Fluorine’s electronegativity increases the acidity of the carboxylic acid group (lower pKa) compared to the thiomorpholino derivative, influencing pharmacokinetics . Lipophilicity: The thiomorpholino group enhances lipophilicity (logP ~2.5) relative to the fluorinated analog (logP ~1.8), impacting membrane permeability .

Biological Activity

Rac-2-phenyl-2-thiomorpholinoacetic acid is a compound of interest due to its potential biological activities, particularly against various pathogens, including mycobacteria. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a thiomorpholine ring, which contributes to its biological properties. The compound can be synthesized through various chemical pathways that maintain the integrity of the thiomorpholine moiety, critical for its activity.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Studies have shown that compounds with similar structures exhibit significant inhibitory effects on Mycobacterium tuberculosis (M. tb) and other mycobacterial species. For instance, derivatives of the compound have demonstrated minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μM against Mycobacterium abscessus, indicating strong antimicrobial properties .

Efficacy Against Mycobacteria

Recent research has highlighted the efficacy of this compound derivatives against various strains of mycobacteria. The following table summarizes key findings from studies on the MIC values for different derivatives:

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| This compound | 6.25 - 12.5 | Mycobacterium abscessus |

| MMV688845 derivative | 0.78 | Mycobacterium abscessus |

| Other derivatives | Varies | M. tuberculosis, M. intracellulare |

This data indicates that modifications to the thiomorpholine structure can significantly enhance antimicrobial activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that substituents on the phenyl ring and modifications to the thiomorpholine moiety can lead to variations in potency and selectivity against mycobacterial strains .

For example, certain structural modifications have resulted in a two-log reduction in viable bacteria at concentrations just above their MIC values, demonstrating the potential for developing more effective therapeutic agents.

Case Studies

Several case studies have documented the biological activity of this compound and its derivatives:

- In vitro Studies : A study evaluated various derivatives against M. tb and reported promising results with several compounds achieving low MIC values while exhibiting minimal cytotoxicity towards mammalian cell lines .

- In vivo Efficacy : Animal models have been used to assess the therapeutic potential of these compounds in treating mycobacterial infections, showing significant reductions in bacterial load compared to controls.

- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may inhibit key enzymes involved in bacterial metabolism and replication, further supporting their potential as anti-mycobacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.